molecular formula C17H15N5O3 B2616145 N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448124-41-1

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2616145
CAS No.: 1448124-41-1
M. Wt: 337.339
InChI Key: AAOXEUAMACWUHM-UHFFFAOYSA-N
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Description

The compound N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a hybrid organic molecule featuring three key structural motifs:

  • Indoline core: A bicyclic aromatic system substituted at the 6-position.
  • Furan-2-carbonyl group: A furan ring conjugated to a carbonyl moiety, linked to the indoline’s 1-position.
  • 1-Methyl-1H-1,2,3-triazole-4-carboxamide: A methylated triazole ring with a carboxamide substituent at the 4-position.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-21-10-13(19-20-21)16(23)18-12-5-4-11-6-7-22(14(11)9-12)17(24)15-3-2-8-25-15/h2-5,8-10H,6-7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOXEUAMACWUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Furan-2-carbonyl Intermediate: The synthesis begins with the preparation of the furan-2-carbonyl intermediate through the acylation of furan with an appropriate acyl chloride.

    Indole Derivative Preparation: The indole derivative is synthesized by reacting indole with suitable reagents to introduce the desired substituents at specific positions.

    Triazole Ring Formation: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Final Coupling Reaction: The final step involves coupling the furan-2-carbonyl intermediate, the indole derivative, and the triazole ring under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Structural Characteristics and Synthesis

The compound features a triazole ring, which is known for its stability and diverse reactivity. The presence of the furan and indole moieties suggests that this compound may interact with multiple biological targets, making it a candidate for further pharmacological studies.

Synthesis Overview

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the indole core.
  • Introduction of the furan carbonyl group.
  • Coupling with the triazole moiety through click chemistry.

This method ensures high yields and purity of the final product, which can be characterized using techniques such as NMR and mass spectrometry.

Anticancer Activity

Research indicates that compounds containing triazole linkages exhibit significant anticancer properties. For example, derivatives of triazoles have shown promise as inhibitors of various cancer-related enzymes and pathways, including those involved in cell proliferation and apoptosis .

Antimicrobial Properties

The triazole structure has been associated with antimicrobial activity against a range of pathogens. Studies have reported that related compounds can inhibit bacterial growth and exhibit antifungal properties . The mechanism often involves interference with the biosynthesis of essential cellular components in microorganisms.

Carbonic Anhydrase Inhibition

This compound may also act as a carbonic anhydrase inhibitor. This enzyme plays a crucial role in various physiological processes, including acid-base balance and respiration . Inhibitors of carbonic anhydrase are valuable in treating conditions like glaucoma and epilepsy.

Case Studies and Experimental Findings

StudyFindingsImplications
Anticancer Activity A study demonstrated that triazole derivatives inhibited tumor growth in vitro by inducing apoptosis in cancer cells .Suggests potential for development into cancer therapeutics.
Antimicrobial Efficacy Research showed that certain triazole compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .Indicates potential use in treating infections.
Carbonic Anhydrase Inhibition A series of experiments highlighted the effectiveness of triazole-linked compounds as selective inhibitors of different carbonic anhydrase isoforms .Points to therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

PLK1 Inhibitors (D39 and D40)

Compounds D39 and D40 () share an indoline-carboxamide core but differ in substituents:

  • D39: Ethyl pyrazole carboxylate linked to a pyrimidinyl-amino group.
  • D40: Styryl-pyrazole carboxamide with a pyrimidinyl-amino chain.
Parameter Target Compound D39/D40 (PLK1 Inhibitors)
Core Structure Indoline + triazole Indoline + pyrazole/pyrimidine
Key Substituents Furan-2-carbonyl, methyl triazole Styryl, dimethylcarbamoyl
Target Not reported PLK1 (polo-like kinase 1)
Synthetic Yield Not reported Not explicitly stated

Implications :

  • The furan-2-carbonyl group could improve solubility over D39/D40’s styryl moiety, which is more hydrophobic.
MIF Inhibitor (MKA038)

MKA038 (1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide) shares the triazole-carboxamide motif but lacks the indoline system:

Parameter Target Compound MKA038 (MIF Inhibitor)
Core Structure Indoline + triazole Dichlorophenyl + triazole
Key Substituents Furan-2-carbonyl Furan-2-ylmethyl
Target Not reported MIF (macrophage migration inhibitory factor)
Synthetic Yield Not reported 19%
Purity Not reported 98.0% (HPLC)

Implications :

  • The indoline core in the target compound introduces a rigid aromatic system, which may improve binding affinity compared to MKA038’s flexible furan-2-ylmethyl group.
  • The dichlorophenyl group in MKA038 confers electron-withdrawing effects, whereas the target’s furan-2-carbonyl may balance hydrophobicity and polarity.

Hypothetical Structure-Activity Relationships (SAR)

  • Triazole vs.
  • Indoline vs. Dichlorophenyl : The indoline system’s planar rigidity may favor kinase binding pockets (as seen in PLK1 inhibitors), while dichlorophenyl groups (MKA038) are common in MIF inhibitors.

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include the furan and indole moieties along with a triazole ring, contributing to its diverse biological interactions.

Antiproliferative Effects

Recent studies have demonstrated that compounds containing the triazole structure exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives of triazole carboxamides have shown promising results in inhibiting the growth of leukemia cell lines such as K-562 and HL-60(TB) . The specific activity of these compounds suggests potential applications in cancer therapy.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
  • Cellular Processes : By binding to molecular targets, it can alter cellular processes such as proliferation and apoptosis .

Study 1: Antitumor Activity

A study focusing on triazole derivatives reported significant cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

Study 2: Neuroprotective Properties

Another investigation into related triazole compounds highlighted their neuroprotective effects. These compounds were found to inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress . This suggests that this compound may also have applications in neurodegenerative diseases.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are critical for its development as a therapeutic agent. Preliminary studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for effective drug design .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the furan and indole rings can significantly influence the compound's potency and selectivity towards target enzymes or receptors .

Compound Activity IC50 Value Target
Triazole Derivative AAntiproliferative5 μMK562 Cell Line
Triazole Derivative BNeuroprotective10 μMSH-SY5Y Cells
N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyltriazoleCytotoxic8 μMHL60 Cell Line

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis likely involves coupling the indoline-furan carbonyl moiety with the triazole-carboxamide group. Key steps include:

  • Amide bond formation : Use coupling reagents like EDC/HOBt or HATU under anhydrous conditions (e.g., DMF or THF) at 0–25°C to minimize side reactions .
  • Heterocyclic ring assembly : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) may be employed to construct the 1,2,3-triazole core, ensuring regioselectivity .
  • Yield optimization : Low yields in similar compounds (e.g., 15–25% in ) suggest the need for iterative purification (e.g., column chromatography, recrystallization) and reaction monitoring via TLC or LCMS .

Q. How can spectroscopic techniques validate the structural integrity and purity of this compound?

  • 1H/13C NMR : Confirm the presence of key protons (e.g., indoline NH at ~8.5–11 ppm, triazole protons at ~7.5–8.5 ppm) and carbonyl carbons (~160–170 ppm) .
  • LCMS/HPLC : Verify molecular ion peaks (e.g., ESI+ m/z calculated for C20H16N4O3: ~376.12) and purity (>95% by HPLC with C18 columns and gradient elution) .
  • IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic challenges arise during structural determination, and how can SHELX software address them?

  • Anisotropic displacement : The furan and triazole groups may exhibit anisotropic thermal motion, requiring refinement with SHELXL using the ANIS command to model displacement parameters accurately .
  • Disorder modeling : Flexible substituents (e.g., the methyl group on the triazole) might require PART instructions and occupancy refinement in SHELXL .
  • Validation : Use PLATON (integrated into WinGX) to check for missed symmetry, hydrogen bonding, and packing interactions .

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Target selectivity assays : Perform competitive binding studies (e.g., SPR or ITC) to differentiate interactions with off-target vs. primary targets (e.g., kinases or GPCRs) .
  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess if discrepancies in in vitro vs. in vivo activity stem from rapid metabolism .
  • Structural analogs : Compare activity with derivatives (e.g., replacing furan with tetrahydrofuran or modifying the triazole substituents) to identify critical pharmacophores .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger to model binding poses with homology-built targets (e.g., TRPM8 channels, inferred from ).
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with indoline NH and triazole π-stacking .
  • QSAR models : Train models on analogs (e.g., from and ) to correlate substituent electronegativity or logP with activity .

Q. How does the furan-2-carbonyl group influence reactivity and stability under physiological conditions?

  • Hydrolytic stability : Test pH-dependent degradation (e.g., in PBS at pH 7.4 vs. 1.2) to evaluate susceptibility to esterase-like cleavage .
  • Electrophilic reactivity : The α,β-unsaturated carbonyl may undergo Michael additions; monitor via NMR in the presence of thiols (e.g., glutathione) .
  • Metabolic profiling : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify oxidation sites (e.g., furan ring epoxidation) using HRMS .

Methodological Best Practices

Q. What strategies mitigate low yields during scale-up synthesis?

  • Solvent optimization : Replace DMF with acetonitrile or THF to improve solubility and reduce side reactions .
  • Catalyst screening : Test Pd/Cu ratios in click chemistry to enhance triazole formation efficiency .
  • Continuous flow systems : Implement microreactors for exothermic steps (e.g., acylations) to improve control and reproducibility .

Q. How should researchers handle discrepancies between computational predictions and experimental binding data?

  • Force field validation : Re-run docking with CHARMM or AMBER force fields to assess pose variability .
  • Crystallographic validation : Co-crystallize the compound with its target (if feasible) and refine using SHELXL to resolve ambiguities .
  • Alchemical free energy calculations : Use FEP+ to quantify binding energy differences between predicted and observed poses .

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